molecular formula C10H5ClN2S B2645975 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine CAS No. 40142-92-5

4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine

Cat. No.: B2645975
CAS No.: 40142-92-5
M. Wt: 220.67
InChI Key: XZLIYHJQECJFSZ-UHFFFAOYSA-N
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Description

4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring, with a chlorine atom attached to the benzene ring.

Mechanism of Action

Thienopyrimidines have shown a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .

Future Directions

Thienopyrimidines, including 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine, have shown promise in various fields, particularly as anti-infective agents . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3H-benzo[4,5]thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride (POCl3) to introduce the chlorine atom . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine can be compared with other similar compounds in the thienopyrimidine family:

    4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine: This compound has a similar structure but differs in the position of the thiophene ring fusion.

    Thieno[2,3-D]pyrimidine-4-carboxylic acid: This derivative has a carboxylic acid group instead of a chlorine atom.

    Thieno[3,2-D]pyrimidine-4-amine: This compound has an amino group instead of a chlorine atom.

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and a wide range of applications in different scientific fields .

Properties

IUPAC Name

4-chloro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLIYHJQECJFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40142-92-5
Record name 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 8-thia-4,6-diazatricyclo[7.4.0.0[2,7]]trideca-1(9),2,4,6,10,12-hexaen-3-ol (2.0 g, 9.89 mmol, 1.00 equiv) in 1,4-dioxane (15 mL) and POCl3 (4.5 g, 29.35 mmol, 2.97 equiv) under nitrogen. The resulting solution was stirred for 4 h at 90° C. The excess amount of POCl3 was removed under reduced pressure and the residue was diluted with DCM. The resulting mixture was poured into a cooled saturated aqueous sodium bicarbonate, extracted with DCM, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:10) to afford 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0[2,7]]trideca-1(9),2,4,6,10,12-hexaene (0.9 g, 41%) as a white solid.
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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